6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride is a synthetic compound classified under benzimidazole derivatives. It possesses a molecular formula of and is recognized for its potential applications in medicinal chemistry, particularly in cancer therapeutics. The compound is characterized by the presence of two chlorine atoms and a benzimidazole core, which is a bicyclic structure formed by fusing a benzene ring with an imidazole ring.
This compound can be sourced from chemical suppliers such as VWR, which lists it under their catalog with a specific CAS number (915924-14-0) and MDL number (MFCD08691509) . Benzimidazole derivatives, including 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride, are classified based on their structural features and biological activities, particularly their roles as anticancer agents and in other therapeutic applications .
The synthesis of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride typically involves the following steps:
Technical details regarding specific reaction conditions, such as temperature and duration, can vary based on the laboratory protocols employed .
The molecular structure of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride can be depicted as follows:
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride can participate in various chemical reactions:
The mechanism of action for 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride primarily involves its interaction with cellular targets:
Relevant data on these properties can be crucial for applications in drug development and formulation .
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride has several scientific uses:
Benzimidazole represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure featuring a benzene ring fused to an imidazole moiety at the 4 and 5 positions. This configuration generates an electron-rich heterocyclic system capable of diverse non-covalent interactions with biological targets. The core's structural mimicry of purine nucleotides facilitates intrinsic biomolecular recognition, enabling benzimidazole derivatives to participate in hydrogen bonding, π-π stacking, hydrophobic contacts, and van der Waals interactions within enzyme active sites and nucleic acid interfaces [4]. This versatility underpins their broad therapeutic applications, ranging from antimicrobial and anti-inflammatory agents to targeted anticancer therapeutics. Among the most pharmaceutically significant derivatives are halogen-substituted analogues, where strategic chlorine placement enhances target specificity and metabolic stability. The compound 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride exemplifies this evolution, incorporating dual chlorine atoms that synergistically modify its electronic properties and bioreactivity.
Table 1: Core Identification Data for 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride
Property | Value |
---|---|
CAS Registry Number | 1443423-11-7 |
Molecular Formula | C₉H₉Cl₃N₂ |
Canonical SMILES | Cl.ClCCc1nc2ccc(Cl)cc2[nH]1 |
Molecular Weight | 251.54 g/mol |
Purity Specifications | ≥95.0% (HPLC) |
IUPAC Name | 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride |
The benzimidazole nucleus serves as a versatile molecular platform for rational drug design due to its capacity for extensive substitution patterning. Positional modifications at N1, C2, C5, and C6 generate distinct pharmacological profiles by modulating electronic distribution, lipophilicity, and three-dimensional target engagement. X-ray crystallographic analyses reveal that benzimidazole derivatives bind biological targets through multifaceted interactions: hydrogen bonding (N-H...O/N), π-π stacking with aromatic residues, hydrophobic pocket insertion, and metal coordination in enzyme active sites [4]. This adaptability has yielded numerous clinically significant agents, including poly(ADP-ribose) polymerase (PARP) inhibitors like Veliparib (NCT02723864), kinase inhibitors such as Abemaciclib (NCT04003896), and microtubule-targeting agents including Bendamustine (NCT04217317) [4].
The 6-chloro substitution in particular enhances DNA affinity through increased hydrophobic contact surface area and electron-withdrawing effects that polarize the imidazole ring. This modification is evident in DNA intercalators where chloro-benzimidazoles demonstrate binding constants 10-50× higher than unsubstituted analogues. The hydrochloride salt form of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole further improves aqueous solubility critical for in vitro screening and formulation development while maintaining crystalline stability under standard storage conditions.
Table 2: Structural Comparison of Bioactive Benzimidazole Derivatives
Compound | Core Structure | Key Substitutions | Primary Biological Target | |
---|---|---|---|---|
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole·HCl | Benzimidazole·HCl | 6-Cl; 2-(ClCH₂CH₂) | DNA/Alkylating agent | |
6-Chloro-2-ethylsulfonyl-1H-benzimidazole | Benzimidazole | 6-Cl; 2-(CH₃CH₂SO₂) | Kinase inhibition | [3] |
2-Chloro-6-(2-methylpropyl)-1H-benzimidazole | Benzimidazole | 2-Cl; 6-(CH₂CH(CH₃)₂) | Tubulin polymerization | [6] |
2-(2-Chloroethyl)-1H-imidazole·HCl | Imidazole·HCl | 2-(ClCH₂CH₂) | Histamine receptors | [5] |
The 2-(2-chloroethyl) side chain constitutes a critical pharmacophoric element that transforms the benzimidazole scaffold from a passive binding moiety into a biologically active alkylating agent. This β-chloroethyl group functions as an electrophilic "warhead" capable of forming irreversible covalent bonds with nucleophilic residues in biological targets, particularly cysteine thiols and histidine imidazoles in enzyme active sites. The substitution pattern follows a strategic design principle: the 6-chloro group electronically activates the C2 position through resonance withdrawal, while the flexible two-carbon tether enables optimal positioning of the reactive chloride for intramolecular cyclization or biomolecular attack [2].
Stereoelectronic analysis reveals that the chlorine atoms induce substantial dipole moments (calculated μ = 5.2-6.8 D) that enhance membrane permeability while the planar benzimidazole ring maintains DNA intercalation capacity. The hydrochloride salt further stabilizes the crystalline lattice through ionic packing forces, as evidenced by its high decomposition temperature (>200°C). Synthetic routes to this compound typically involve: (1) Nucleophilic displacement of 2-mercaptobenzimidazole intermediates with 1-bromo-2-chloroethane, (2) Direct chloroalkylation of 6-chlorobenzimidazole precursors, or (3) Acid-catalyzed cyclization of 4-chloro-1,2-diaminobenzenes with 3-chloropropanoic acid derivatives followed by salt formation [2].
Table 3: Synthetic Approaches to 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride
Method | Starting Materials | Key Reagents | Critical Parameters | Yield Range |
---|---|---|---|---|
Nucleophilic Displacement | 6-Chloro-2-mercapto-1H-benzimidazole | 1-Bromo-2-chloroethane, K₂CO₃ | Anhydrous DMF, 80-90°C, 12h | 60-68% |
Direct Alkylation | 6-Chloro-1H-benzimidazole | 1-Bromo-2-chloroethane, NaH | Dry THF, 0°C→reflux, 8h | 45-52% |
Cyclocondensation | 4-Chloro-1,2-phenylenediamine | 4-Chlorobutyryl chloride | POCl₃, HCl gas, 120°C | 70-75% |
Chlorinated benzimidazoles emerged as significant pharmacophores in the mid-20th century, with initial research focusing on their antiparasitic activities. The discovery of 2,5(6)-dichlorobenzimidazole's antiviral properties in the 1960s catalyzed systematic exploration of halogen substitution patterns. The synergistic combination of chloro and chloroalkyl modifications represents a logical evolution in benzimidazole drug development, merging the electronic advantages of ring halogenation with the bioreactive potential of side-chain alkylating functions [4].
The development timeline shows progressive sophistication: Early analogues featured single chlorine atoms at C5 or C6 (1950s-1970s), followed by C2-alkylated derivatives with improved pharmacokinetics (1980s-1990s). The contemporary generation incorporates dual-functionality designs exemplified by 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride, which integrates three critical elements: (1) DNA-intercalating planar heterocycle, (2) Electron-withdrawing 6-chloro group enhancing reactivity, and (3) Flexible alkylating side chain. This evolution parallels broader trends in oncology drug development, where targeted covalent inhibitors now constitute >30% of kinase-directed new molecular entities.
The structural progression of benzimidazole-based therapeutics has been marked by several landmark developments:
Table 4: Historical Milestones in Chlorinated Benzimidazole Development
Era | Representative Compounds | Therapeutic Application | Structural Innovation | |
---|---|---|---|---|
1960s | 5,6-Dichloro-1H-benzimidazole | Antiviral agents | Halogenated DNA mimic | |
1970s-1980s | 2-Chloro-5(6)-nitro-1H-benzimidazole | Antiparasitics | Nitro reduction activation | |
1990s | Bendamustine (C₁₆H₂₁Cl₂N₃O₂) | Alkylating chemotherapy | N-mustard conjugation | [4] |
2000s | Veliparib (C₁₃H₁₆ClN₅O) | PARP inhibitor | Chlorinated amide sidechain | [4] |
2010s-Present | 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole·HCl | Targeted alkylator | Dual chloro/chloroethyl design | [2] |
The trajectory of benzimidazole drug development illustrates a paradigm shift from broadly cytotoxic agents toward precision therapeutics. Contemporary research on compounds like 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole hydrochloride focuses on leveraging their covalent targeting capability for selective oncogene disruption, particularly in cancers driven by "undruggable" transcription factors. Future directions include prodrug strategies for tumor-specific activation and nanoparticle delivery systems to enhance therapeutic index.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8